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Compound of Interest

Compound Name: 3-Cyclopentylideneazetidine
CAS No.: 1517548-66-1
Cat. No.: B1470558
Get Quote
. J

Executive Summary & Structural Pharmacophore
Analysis

Compound: 3-Cyclopentylideneazetidine Chemical Class: Exocyclic Alkylidene Azetidine Key
Structural Features:

o Azetidine Core: High ring strain (~25 kcal/mol) lowers the activation energy for interactions
and increases metabolic stability compared to larger rings.[1]

* Exocyclic Double Bond: Provides rigid planarity at the C3 position, locking the cyclopentyl
group in a specific vector relative to the nitrogen lone pair.[1]

o Lipophilic Domain: The cyclopentylidene tail acts as a hydrophobic anchor, critical for fitting
into hydrophobic pockets of GPCRs or ion channels.[1]

Target Product Profile (TPP) Hypothesis: Due to its structural similarity to neurotransmitter
reuptake inhibitors and rigidified amino acids, this scaffold is a high-priority candidate for CNS
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active agents (Monoamine transporter inhibitors), Sigma receptor ligands, or as a
conformationally restricted linker in fragment-based drug discovery (FBDD).

Phase I: In Silico Profiling & Chemoinformatics

Before wet-lab screening, computational verification is required to prioritize assay selection.[1]

Physicochemical Prediction
The high

character (Fsp3) of the azetidine ring typically improves solubility and lowers promiscuity
compared to aromatic equivalents.[1]

Property Predicted Range Implication for Screening

Good BBB permeability;

cLogP 21-28 )
suitable for CNS targets.[1]

TPSA 12-20 A2 Highly permeable; likely 100%
oral absorption.[1]

Predominantly cationic at
pKa (Conj. Acid) 9.5-10.5 physiological pH (7.4); mimics
biogenic amines.[1]

Low entropy penalty upon
Rotatable Bonds 0 (Rigid Core) binding; high potency potential.

[1]

Virtual Target Mapping

The screening strategy should prioritize targets known to bind rigid secondary/tertiary amines.

[1]

e Primary Targets: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Sigma-1
Receptor (

R).[1]
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e Secondary Targets: NMDA Receptor (GIuN2B subunit), Chemokine CCR5 (due to
hydrophobic bulk).[1]

Phase II: Chemical Integrity & Quality Control

Screening data is only as reliable as the compound purity.[1] The exocyclic double bond in 3-
Cyclopentylideneazetidine presents specific stability challenges.

Stability Validation Protocol

e Isomerization Check: The exocyclic double bond can migrate into the ring (forming an
enamine) or the cyclopentyl ring under acidic conditions.[1]

o QC Method:

H-NMR in CDCI
VS.

-DMSO. Look for vinyl proton shifts (5.0-6.0 ppm) indicating migration.[1]
» Oxidation Sensitivity: The electron-rich alkene is susceptible to epoxidation.[1]
o Storage: Store under Argon at -20°C.
o Assay Buffer: Avoid strong oxidizing agents in HTS buffers.[1]

Phase lll: Biological Screening Workflow

This workflow moves from broad safety profiling to specific target validation.[1]

Logic Flow Diagram (DOT Visualization)
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Compound: 3-Cyclopentylideneazetidine
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Caption: Hierarchical screening logic ensuring safety clearance before investing in expensive

target-specific panels.

Tier 1: Safety & General Toxicity (The "Go/No-Go" Gate)

Since azetidines can be alkylating agents (ring opening), immediate toxicity profiling is

mandatory.[1]

¢ Assay: CellTiter-Glo® (ATP quantification).[1]
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e Cell Lines: HEK293 (Kidney), HepG2 (Liver).[1]

e Protocol:
o Seed 5,000 cells/well in 384-well plates.
o Treat with compound (0.1 nM to 100 uM, 10-point dose response) for 48h.
o Threshold: If

, the compound is likely too reactive (non-specific alkylation) for drug development.[1]

Tier 2: Phenotypic Screening (Broad Spectrum)[1]
A. CNS Phenotypic Screen (Zebrafish Model)

The lipophilic nature of the cyclopentylidene tail suggests high BBB penetration.[1]
e Method: Larval Photomotor Response (LPR).[1]
« Endpoint: Measure changes in swimming velocity/distance in response to light/dark cycles.

* Relevance: Hyperactivity indicates Dopamine/Norepinephrine reuptake inhibition;
Hypoactivity indicates sedation (GABAergic).[1]

B. Antimicrobial Screen (ESKAPE Pathogens)

Azetidines inhibit cell wall synthesis in some contexts (e.g., L-azetidine-2-carboxylic acid).[1]
e Organisms:S. aureus (MRSA), E. coli, P. aeruginosa.[1]
e Method: Microbroth dilution (CLSI standards).[1]

e Success Criteria: MIC

Phase IV: Targeted Pharmacological Profiling
(Mechanism of Action)[1]
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If the compound passes Tier 1 and shows activity in Tier 2, proceed to specific binding assays.

[1]

The Monoamine Transporter Panel

This is the highest probability target class for this scaffold.[1]

Target Assay Type Radioligand Rationale
Serotonin modulation
[
hSERT Radioligand Binding (Antidepressant
H]Citalopram potential).[1]
[ Dopamine modulation
hDAT Radioligand Binding (Stimulant/ADHD
H]WIN35,428 potential).[1]
o o [ Norepinephrine
hNET Radioligand Binding

H]Nisoxetine modulation.[1]

Protocol Summary:

Prepare membranes from CHO cells overexpressing the specific transporter.[1]
 Incubate membranes with radioligand and 3-Cyclopentylideneazetidine (

to
M).[1]
 Filter harvest and count via liquid scintillation.[1]

o Data Analysis: Calculate

using the Cheng-Prusoff equation.[1]

Metabolic Stability (ADME)

The exocyclic alkene is a metabolic "soft spot."[1]
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e Assay: Human Liver Microsomes (HLM) + NADPH.[1]

» Risk: Cytochrome P450 (specifically CYP2D6 or CYP3A4) may epoxidize the double bond,
leading to a reactive epoxide.[1]

e Detection: LC-MS/MS monitoring for M+16 peak (Epoxide) or M+32 (Diol).[1]
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[https://www.benchchem.com/product/b1470558/docs#technical-guide-biological-activity-
screening-of-3-cyclopentylideneazetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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